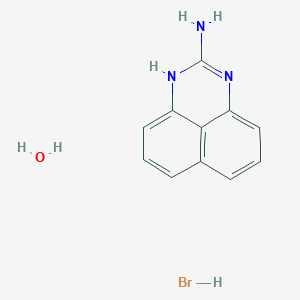

Bromhidrato de 1H-perimidin-2-amina hidratado

Descripción general

Descripción

1H-Perimidin-2-amine hydrobromide hydrate is a chemical compound with the molecular formula C₁₁H₁₂BrN₃O. It is known for its crystalline solid form, typically appearing as white crystals. This compound is stable under standard conditions and is soluble in water . It has applications in various fields, including chemistry and pharmaceuticals.

Aplicaciones Científicas De Investigación

1H-Perimidin-2-amine hydrobromide hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mecanismo De Acción

Target of Action

The primary target of 1H-perimidin-2-amine hydrobromide hydrate is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading substances such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism .

Mode of Action

1H-perimidin-2-amine hydrobromide hydrate acts as a DPP-4 inhibitor . By inhibiting the DPP-4 enzyme, it prevents the degradation of GLP-1 . This results in increased levels of GLP-1, a hormone that facilitates increased insulin secretion, consequently reducing blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4 and increasing GLP-1 levels, it enhances insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved glucose control .

Análisis Bioquímico

Biochemical Properties

1H-Perimidin-2-amine hydrobromide hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of 1H-perimidin-2-amine hydrobromide hydrate to the active sites of these enzymes . This binding can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context.

Cellular Effects

The effects of 1H-perimidin-2-amine hydrobromide hydrate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1H-perimidin-2-amine hydrobromide hydrate has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cellular metabolism and growth.

Molecular Mechanism

At the molecular level, 1H-perimidin-2-amine hydrobromide hydrate exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression, as seen in studies where 1H-perimidin-2-amine hydrobromide hydrate inhibited the expression of oncogenes in cancer cells . Furthermore, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

The effects of 1H-perimidin-2-amine hydrobromide hydrate change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that 1H-perimidin-2-amine hydrobromide hydrate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of 1H-perimidin-2-amine hydrobromide hydrate vary with different dosages. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which adverse effects become prominent.

Metabolic Pathways

1H-Perimidin-2-amine hydrobromide hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, the compound can modulate the levels of nucleotides and amino acids, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1H-perimidin-2-amine hydrobromide hydrate is transported and distributed through specific transporters and binding proteins. It can be actively transported into cells via nucleoside transporters and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . This distribution is essential for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of 1H-perimidin-2-amine hydrobromide hydrate is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization. This targeting is essential for its role in modulating cellular metabolism and signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 1H-perimidin-2-amine hydrobromide hydrate typically involves the reaction of 1H-perimidin-2-amine with hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions generally include:

Reactants: 1H-perimidin-2-amine and hydrobromic acid.

Solvent: Water or an appropriate organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Crystallization: The product is crystallized from the reaction mixture to obtain the hydrate form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Controlled environment: To ensure consistent quality and yield.

Purification steps: To remove impurities and obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Perimidin-2-amine hydrobromide hydrate undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Can be reduced to form reduced derivatives.

Substitution: Undergoes substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed:

Oxidation products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction products: Reduced forms of the original compound.

Substitution products: Compounds with different functional groups replacing the amino group.

Comparación Con Compuestos Similares

1H-Perimidin-2-amine: The parent compound without the hydrobromide and hydrate components.

2-Aminoperimidine hydrobromide: A similar compound with slight structural variations.

1,8-Diaminonaphthalene: Another related compound with different functional groups.

Uniqueness: 1H-Perimidin-2-amine hydrobromide hydrate is unique due to its specific combination of the perimidin-2-amine core with hydrobromide and hydrate components. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Propiedades

IUPAC Name |

1H-perimidin-2-amine;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFTZVZWUMSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383798 | |

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313223-13-1 | |

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)